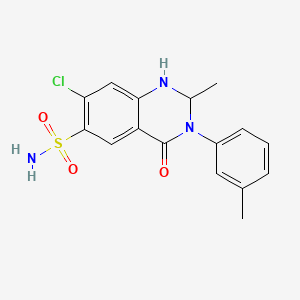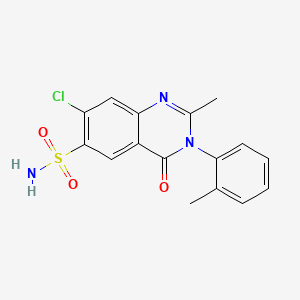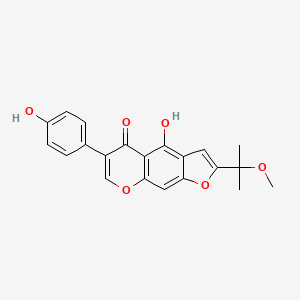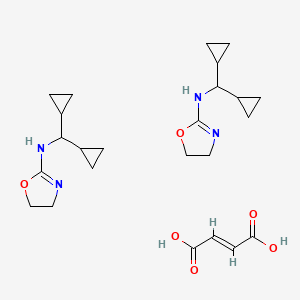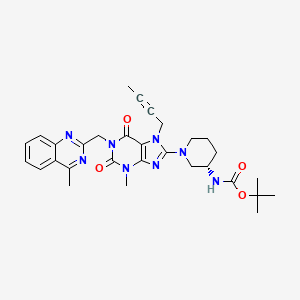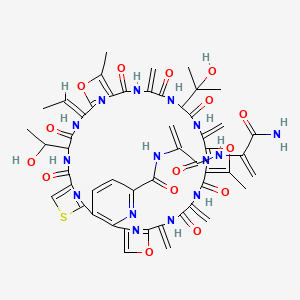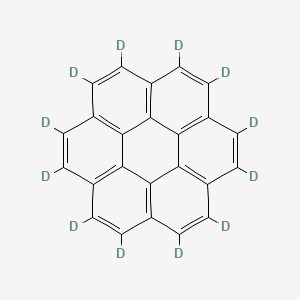
Coronene-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of functionalized coronenes has been achieved using simple building blocks like triphenylene . The key step in the synthesis involves an alkyne benzannulation step using Pt (II)-catalysis .Molecular Structure Analysis
Coronene-d12 has a planar structure consisting of six peri-fused benzene rings . The InChI string for Coronene-d12 isInChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D . Chemical Reactions Analysis
Coronene, the non-deuterated form of Coronene-d12, has been used as a high-voltage cathode material in potassium-ion batteries . It undergoes anion insertion and de-insertion at a high voltage of 4.1 V .Physical And Chemical Properties Analysis
Coronene-d12 has a molecular weight of 312.4 g/mol and a complexity of 376 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of Coronene-d12 are both 312.169221334 g/mol .Applications De Recherche Scientifique
Electronic Properties and Graphene Analog:
Coronene-d12 shares properties with graphene due to its planar, hydrophobic structure and strong π-π interactions. Researchers have explored its potential as a graphene analog in various applications, including electronic devices, sensors, and membranes .
Environmental Applications:
- Sorbic Acid Adsorption : Computational studies suggest that coronene-d12 can adsorb sorbic acid, a common food preservative, which could have implications for food safety and packaging materials .
Computational Chemistry and Quantum Simulations:
Researchers use coronene-d12 as a benchmark system for testing quantum chemical methods and exploring its electronic structure.
NIST Chemistry WebBook Computational Study of Sorbic Acid Drug Adsorption onto Coronene-d12, Journal of Inorganic and Organometallic Polymers and Materials, 2021, DOI: 10.1007/s10876-021-02106-4
Safety and Hazards
Mécanisme D'action
Target of Action
Coronene-d12 is a deuterium-labeled version of Coronene . It is primarily used in scientific research and drug development processes . .
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic profiles of drugs .
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriocoronene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGDVKSAQVFFS-AQZSQYOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C1C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C7=C6C3=C(C(=C2[2H])[2H])C(=C7[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coronene-d12 | |
Q & A
Q1: What is the impact of deuteration on coronene's stability under electron beams?
A1: [] Replacing hydrogen atoms in coronene with deuterium significantly enhances its stability under high-energy electron beams used in transmission electron microscopy (HRTEM). This increased stability stems from the reduced kinetic energy transfer from the electron beam to the heavier deuterium atoms and the higher bond dissociation energy of C-D bonds. This allows for longer and more precise HRTEM analyses of coronene-d12 compared to coronene-h12. For example, coronene-d12 demonstrates a more than two-fold increase in stability compared to coronene-h12, allowing for more precise inter-molecular spacing analysis and molecular orientation measurements. (See: )
Q2: How does the temperature affect the fluorescence and phosphorescence properties of coronene-d12 in a polymer matrix?
A2: [] When embedded in poly(methylmethacrylate), the fluorescence lifetime of coronene-d12, unlike other PAHs, remains relatively stable across varying temperatures. This contrasts with coronene-h12, which also exhibits temperature-independent fluorescence lifetime. This suggests that deuteration might play a role in minimizing temperature-dependent quenching processes in coronene. (See: )
Q3: How does deuteration influence the room-temperature phosphorescence of coronene in specific host materials?
A3: [] Incorporating coronene-d12 into cage-like sodalite-type porous organic salts (s-POSs) with a moderate iodine atom density (0.55 gcm−3) leads to a simultaneous enhancement of both phosphorescence lifetime (1.1 times) and quantum efficiency (1.6 times) compared to coronene-h12. This improvement stems from the combined effects of the external heavy atom effect from iodine and the reduced non-radiative deactivation via C-D stretching vibration (isotope effect) in coronene-d12. (See: )
Q4: What insights into the vibrational structure of coronene-d12 are gained from its fluorescence excitation and dispersed fluorescence spectra?
A4: [] Analysis of the fluorescence excitation and dispersed fluorescence spectra of jet-cooled coronene-d12, assuming a planar and sixfold symmetric (D6h) structure, reveals that its S1 state corresponds to B2u1. Similar to benzene, the spectra exhibit numerous vibronic bands attributed to e2g fundamental and their combination bands with a1g vibrations. Interestingly, each e2g mode displays distinct band shapes (rotational envelopes), indicating shifts and splitting of degenerate rotational levels due to Coriolis interaction. (See: )
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)
![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

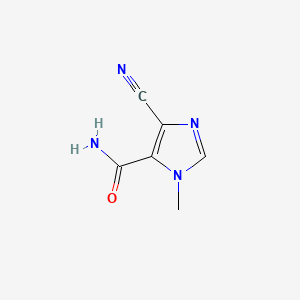
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

